N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea belongs to the class of substituted phenylureas. These compounds often exhibit biological activity and have been explored for their potential applications in various fields, including pharmaceuticals and agrochemicals. [] This particular molecule features a 4-chloro-2-fluorophenyl group and a 4,6-dimethyl-2-pyridinyl group attached to the urea core. This combination of substituents might contribute to unique physicochemical properties and biological activities.
The molecular structure of N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea can be analyzed based on similar compounds. [] The urea moiety (NH-CO-NH) typically adopts a planar or near-planar conformation. The phenyl and pyridinyl rings attached to the urea nitrogen atoms might be twisted out of plane due to steric hindrance caused by the substituents. The chlorine, fluorine, and methyl substituents on the aromatic rings might influence the molecule's polarity, lipophilicity, and potential interactions with biological targets.
CAS No.: 137945-48-3
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2